molecular formula C19H16ClN3OS B11660062 N-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-C]pyrazol-3-YL]-3-methylbenzamide

N-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-C]pyrazol-3-YL]-3-methylbenzamide

Cat. No.: B11660062
M. Wt: 369.9 g/mol
InChI Key: CAMMJFUFAHIXRW-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-C]pyrazol-3-YL]-3-methylbenzamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-C]pyrazole core substituted with a 4-chlorophenyl group and a 3-methylbenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

Molecular Formula

C19H16ClN3OS

Molecular Weight

369.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide

InChI

InChI=1S/C19H16ClN3OS/c1-12-3-2-4-13(9-12)19(24)21-18-16-10-25-11-17(16)22-23(18)15-7-5-14(20)6-8-15/h2-9H,10-11H2,1H3,(H,21,24)

InChI Key

CAMMJFUFAHIXRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-C]pyrazol-3-YL]-3-methylbenzamide typically involves multiple steps:

    Formation of Thieno[3,4-C]pyrazole Core: The initial step involves the cyclization of appropriate precursors to form the thieno[3,4-C]pyrazole core. This can be achieved through the reaction of 4-chlorophenylhydrazine with a suitable thienyl ketone under acidic or basic conditions.

    Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the 3-methylbenzamide group. This often involves the use of reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-C]pyrazol-3-YL]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-C]pyrazol-3-YL]-3-methylbenzamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Preliminary studies suggest its potential use in treating diseases such as cancer and inflammatory disorders due to its bioactive properties.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-C]pyrazol-3-YL]-3-methylbenzamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides

Uniqueness

N-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-C]pyrazol-3-YL]-3-methylbenzamide is unique due to its specific substitution pattern and the presence of both thieno[3,4-C]pyrazole and benzamide moieties

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